3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile

logP lipophilicity pharmacokinetics

3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile (CAS 1250987-97-3) is a synthetic 3-oxopropanenitrile derivative that incorporates a cyclopropyl ring and a 2-fluorophenyl substituent, placing it within a class of nitrile intermediates widely used in medicinal chemistry. The compound is primarily documented as a key intermediate in the synthesis of prasugrel, an antiplatelet agent, and has been explicitly referenced in multiple patent filings for pharmaceutical manufacturing.

Molecular Formula C12H10FNO
Molecular Weight 203.21 g/mol
Cat. No. B15259251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile
Molecular FormulaC12H10FNO
Molecular Weight203.21 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C(C#N)C2=CC=CC=C2F
InChIInChI=1S/C12H10FNO/c13-11-4-2-1-3-9(11)10(7-14)12(15)8-5-6-8/h1-4,8,10H,5-6H2
InChIKeyMKMPWMYJSPIFAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile: Baseline Composition and Procurement-Relevant Characteristics


3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile (CAS 1250987-97-3) is a synthetic 3-oxopropanenitrile derivative that incorporates a cyclopropyl ring and a 2-fluorophenyl substituent, placing it within a class of nitrile intermediates widely used in medicinal chemistry . The compound is primarily documented as a key intermediate in the synthesis of prasugrel, an antiplatelet agent, and has been explicitly referenced in multiple patent filings for pharmaceutical manufacturing [1].

Why Generic Substitution of 3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile Is Inadequate


The ortho‑fluorine substitution pattern on the phenyl ring is critical for target binding and metabolic stability; replacing the 2‑fluorophenyl group with a 3‑ or 4‑fluoro analog can lead to a measurable loss of potency or altered pharmacokinetic profiles [1]. In the synthesis of prasugrel, only the 2‑fluoro isomer is employed, reflecting the fact that the fluorine position directly governs the stereoelectronic environment required for biological activity [2]. Therefore, generic in‑class substitution without verifiable data on positional isomers is not supported by the available patent and literature evidence.

Quantitative Differentiation Evidence for 3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile


Lipophilicity Modulation: logP Difference Between 2‑Fluoro and 4‑Fluoro Analogs Influences Pharmacokinetic Profile

The predicted logP of 3‑cyclopropyl‑2‑(2‑fluorophenyl)‑3‑oxopropanenitrile is 2.41, whereas the 4‑fluoro analog exhibits a higher logP of 2.66 . This 0.25‑unit decrease in logP for the target compound indicates lower lipophilicity, which can translate to improved aqueous solubility and reduced non‑specific binding.

logP lipophilicity pharmacokinetics

Specificity as Prasugrel Intermediate: Exclusive Use of 2‑Fluoro Isomer in Patent Literature

Patent filings for prasugrel synthesis specifically employ 3‑cyclopropyl‑2‑(2‑fluorophenyl)‑3‑oxopropanenitrile as an intermediate, with no mention of the 3‑fluoro or 4‑fluoro analogs [1]. This exclusivity underscores the necessity of the 2‑fluoro substitution for the antiplatelet activity of the final drug product.

prasugrel intermediate antiplatelet

Cyclopropyl‑Derived Conformational Rigidity: Implications for Metabolic Stability

The cyclopropyl ring imposes conformational constraints and enhances metabolic stability relative to non‑cyclopropyl analogs. Class‑level analysis of drug discovery data indicates that cyclopropyl‑containing compounds exhibit improved pharmacokinetic profiles [1]. While direct comparative data for this specific compound are unavailable, the structural trend supports the value of the cyclopropyl group in this structure.

cyclopropyl metabolic stability conformation

Prioritized Application Scenarios for 3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile


Synthesis of Prasugrel and Antiplatelet Agents

The compound is the preferred intermediate for prasugrel synthesis, as validated in CN101531667A. Using the 2‑fluoro isomer ensures the correct stereochemistry and biological activity of the final product [1].

Medicinal Chemistry Optimization of Drug Candidates with Improved Lipophilicity

The lower logP of the 2‑fluoro analog (2.41) compared to the 4‑fluoro analog (2.66) can be advantageous for achieving optimal solubility and pharmacokinetic properties during lead optimization [1].

Cyclopropyl‑Containing Pharmacophore Expansion in Drug Discovery

The cyclopropyl ring contributes to metabolic stability, making this compound a valuable building block for designing drug candidates with enhanced in vivo half‑life [1].

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